(2,2-Dimethylcyclopropyl)boronic acid
Description
Overview of Organoboron Compounds in Modern Chemical Research
Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern chemical research and organic synthesis. researchgate.netmdpi.com These compounds feature a carbon-boron bond and are characterized by their moderate reactivity, stability, and ease of handling. researchgate.net First synthesized in 1860, boronic acids are now recognized for their versatile reactivity and low toxicity. mdpi.comwiley-vch.de A key feature of boronic acids is the sp2-hybridized boron atom with a vacant p-orbital, which makes them mild Lewis acids capable of forming reversible complexes with Lewis bases. mdpi.comwiley-vch.de
Their prominence surged with the development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. researchgate.netchemrxiv.org This reaction enables the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions, making it a cornerstone of complex molecule synthesis in fields ranging from pharmaceuticals to materials science. chemrxiv.org Beyond the Suzuki-Miyaura coupling, organoboron compounds are utilized in a wide array of transformations, including Chan-Lam amination, Brown oxidation, and Petasis reactions. researchgate.netresearchgate.net Their utility as versatile building blocks and synthetic intermediates is a primary driver of their widespread use in academic and industrial laboratories. mdpi.comcore.ac.uk
Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain-Release Strategies
The cyclopropyl moiety, a three-membered carbocyclic ring, is a prevalent structural motif in numerous natural products and biologically active molecules. strath.ac.uk Its incorporation into molecular design is significant due to its unique conformational and electronic properties. The three-dimensional character of the cyclopropyl ring offers novel vectors for substitution, allowing chemists to explore chemical space more effectively than with flat aromatic rings. strath.ac.uk This rigid, strained ring system can act as a "bioisostere" for other chemical groups, such as phenyl rings or double bonds, while improving metabolic stability and binding affinity.
The inherent ring strain of cyclopropanes (approximately 27 kcal/mol) is a key feature exploited in strain-release strategies. This stored energy can be harnessed to drive chemical reactions that would otherwise be thermodynamically unfavorable, leading to the formation of more complex molecular architectures. This reactivity makes cyclopropyl-containing molecules valuable intermediates in synthetic chemistry, enabling unique transformations and providing access to diverse scaffolds.
Historical Context and Evolution of Cyclopropylboronic Acid Chemistry
The synthesis of cyclopropylboronic acids has evolved significantly, driven by the increasing demand for these valuable building blocks. Early methods for their preparation included the cyclopropanation of vinyl boronic esters using techniques like the Simmons-Smith reaction, as well as the hydroboration of cyclopropenes or C-H activation and borylation of a pre-existing cyclopropyl ring. strath.ac.uk However, many of these methods were limited in scope, modularity, or the accessibility of starting materials. strath.ac.uk
A significant challenge in the field has been the inherent instability of many cyclopropylboronic acids. nih.gov They are often prone to decomposition on the benchtop through processes like protodeboronation, oxidation, or polymerization, which can be accelerated by heat, base, or the presence of palladium catalysts used in coupling reactions. nih.gov This instability complicates their storage, handling, and application in synthesis. To address this, researchers have developed more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline solids can be used in "slow-release" cross-coupling reactions, where the active boronic acid is generated in situ, mitigating decomposition and improving reaction outcomes. nih.gov More recent synthetic approaches focus on creating complex cyclopropyl boronic acid pinacol (B44631) esters in efficient one-pot procedures from readily available starting materials like propargylic silyl (B83357) ethers. strath.ac.uk
Research Scope and Focus on (2,2-Dimethylcyclopropyl)boronic Acid within the Organoboron Landscape
Within the broad class of cyclopropylboronic acids, this compound represents a specific and valuable building block. The presence of the gem-dimethyl group on the cyclopropyl ring introduces distinct steric and electronic properties that can influence its reactivity and the characteristics of the resulting molecules. This article focuses exclusively on this compound, examining its chemical properties and its role as a reagent in organic synthesis. By concentrating on this specific molecule, we can explore in detail how the combination of the reactive boronic acid functional group and the unique dimethylcyclopropyl scaffold contributes to the landscape of modern synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1089708-34-8 |
| Molecular Formula | C5H11BO2 |
| Molecular Weight | 113.95 g/mol chemscene.com |
| InChIKey | JKKPTKXTGDWIQJ-UHFFFAOYSA-N uni.lu |
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPTKXTGDWIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725932 | |
| Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089708-34-8 | |
| Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Pathways of 2,2 Dimethylcyclopropyl Boronic Acid
Cross-Coupling Reactions and Derived Transformations
(2,2-Dimethylcyclopropyl)boronic acid, as a member of the alkylboronic acid family, is a versatile intermediate in organic synthesis, primarily utilized in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. yonedalabs.com For alkylboronic acids like this compound, this C(sp³)–C(sp²) coupling can be challenging due to slower transmetalation rates and the potential for side reactions like β-hydride elimination. nih.gov However, significant advancements have been made using specific ligands and reaction conditions to facilitate these transformations. nih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate. yonedalabs.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boronic acid. youtube.com
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. youtube.com
The choice of base, solvent, and palladium ligand is crucial for a successful coupling. Bases such as carbonates, phosphates, and hydroxides are commonly used to facilitate the transmetalation step. yonedalabs.comorgsyn.org The use of potassium alkyltrifluoroborate salts or boronic esters (e.g., neopentyl or pinacol (B44631) esters) can sometimes improve stability and reactivity compared to the free boronic acids. yonedalabs.comnih.gov
| Organic Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | 1° Alkylboronate | Pd(OAc)₂ / X-Phos | K₃PO₄ | Dioxane/H₂O | Variable | nih.gov |
| Aryl Chloride | Neopentyldiol Alkylboronic Ester | Pd₂(dba)₃ / AntPhos | TMSOK | 1,4-Dioxane | Good | nih.gov |
| Vinylic Halide | 1-Alkenylboronate | Pd(PPh₃)₄ | NaOH | Benzene/H₂O | Variable | orgsyn.org |
The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, specifically C–O and C–N bonds, using boronic acids under copper promotion. researchgate.net This reaction is an important alternative to palladium-catalyzed methods and is often characterized by its mild reaction conditions, sometimes even proceeding at room temperature and open to the air. researchgate.netnih.gov
In this transformation, this compound can react with various N-H and O-H containing compounds, such as amines, amides, imidazoles, phenols, and alcohols, to form the corresponding N-cyclopropyl and O-cyclopropyl products. The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as Cu(OAc)₂. researchgate.netresearchgate.net The presence of a base and an oxidant (often atmospheric oxygen) is generally required. researchgate.netnih.gov
| Boronic Acid | Coupling Partner | Copper Source | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Arylboronic Acid | Imidazoles | Cu salt on Montmorillonite K-10 | Thermal | N-Aryl Imidazole | researchgate.net |
| Arylboronic Acid | 2-Selenohydantoins | Cu(OAc)₂ | Base-free, open flask | Se-Aryl Selenohydantoin | nih.gov |
| Vinylboronic Acid | Primary Amides | Cu(I) Chloride | Room temperature | E-Enamides | researchgate.net |
Rhodium complexes are effective catalysts for the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, including ketones, esters, and amides. wiley-vch.deresearchgate.net This reaction allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. For this compound, this pathway would lead to the introduction of the 2,2-dimethylcyclopropyl group.
The catalytic cycle is believed to involve the transmetalation of the organic group from boron to a Rh(I) complex. wiley-vch.de This is followed by the insertion of the α,β-unsaturated substrate into the rhodium-carbon bond. Finally, hydrolysis or protonolysis of the resulting rhodium enolate intermediate releases the product and regenerates the active catalyst. wiley-vch.de The reaction is often carried out in an aqueous solvent system. nih.gov Chiral ligands, such as BINAP, can be employed to achieve high levels of enantioselectivity in these additions. researchgate.net
| Unsaturated Substrate | Boronic Acid | Catalyst/Ligand | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Cyclohexenone | Phenylboronic Acid | [Rh(acac)(CO)₂] / BINAP | Aqueous | High | High | wiley-vch.de |
| Unsaturated γ-Amino Ester | Arylboronic Acid | [RhCl(cod)]₂ / (R)-BINAP | 1,4-Dioxane, 95 °C | 42-75 | 33-91 | researchgate.net |
| Aldehydes | Arylboronic Acid | [Rh(acac)(CO)₂] / Diphosphane | Aqueous, 80-95 °C | Variable | N/A | nih.gov |
Radical-Mediated Transformations Involving Boronic Acids
More recently, organoboronic acids have been utilized as precursors for carbon-centered radicals, opening up new reaction pathways distinct from traditional two-electron cross-coupling processes.
Boron-centered radicals, or boronyl radicals, can act as catalysts in cycloaddition reactions. researchgate.net These reactions leverage the ability of the boronyl radical to open strained rings, such as cyclopropanes, generating a carbon-centered radical intermediate that can then participate in further reactions. For instance, a boronyl radical can catalyze the [3+2] cycloaddition of a cyclopropane (B1198618) with an olefin to synthesize cyclopentane (B165970) derivatives. digitellinc.com This catalytic strategy is notable for proceeding under neutral conditions and offers a novel approach to constructing ring systems. researchgate.netdigitellinc.com While specific examples using this compound are not detailed, the general principle applies to cyclopropane derivatives.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.net Organoboron compounds, including boronic acids and their derivatives like trifluoroborate salts and boronic esters, can serve as effective radical precursors. researchgate.netmaastrichtuniversity.nl The process typically involves the single-electron oxidation of a boronate complex, which is formed by the reaction of the boronic acid with a base or through the use of a Lewis base adduct. maastrichtuniversity.nlsemanticscholar.org This oxidation, mediated by an excited-state photocatalyst, leads to the formation of a carbon-centered radical. nih.gov
For this compound, this method would generate the corresponding 2,2-dimethylcyclopropyl radical. This highly reactive intermediate can then engage in a variety of transformations, such as conjugate additions to Michael acceptors. researchgate.net The high oxidation potential of alkylboronic acids can be a challenge, but strategies such as forming boronic acid catechol ester derivatives or using hydrogen-bond-donating solvents can lower this potential, facilitating radical generation. researchgate.netsemanticscholar.org
| Boron Precursor | Activation Method | Photocatalyst | Resulting Radical | Subsequent Reaction | Reference |
|---|---|---|---|---|---|
| Alkylboronic Acid | Hydrogen-bonding with Amide Solvent | Organophotocatalyst | Alkyl Radical | Alkylation, Allylation | semanticscholar.org |
| 1,2-bis-Boronic Ester | Formation of Boronate Complex | Photoredox Catalyst | β-Boryl Radical | 1,2-Boron Shift, Giese Reaction | nih.gov |
| Aliphatic Boronic Acid | Aqueous Media | Flavin Photocatalyst | Alkyl Radical | Conjugate Addition | researchgate.net |
| Alkylboronic Acid | Addition of Catechol | Not specified | Alkyl Radical | Formation of Alkyl Radicals | researchgate.net |
Additions to α,β-Unsaturated Boronic Esters via Radical Pathways
A review of scientific literature did not yield specific information regarding the participation of this compound or its derivatives in radical additions to α,β-unsaturated boronic esters.
Lewis Acidic Behavior and Adduct Formation
Non-Covalent Interactions and Ligand-Mediated Activation of Boron
Specific studies detailing the Lewis acidic behavior, non-covalent interactions, or ligand-mediated activation of this compound were not found in a review of the available scientific literature. While boronic acids are generally known to act as Lewis acids, engaging in interactions with Lewis bases to form boronate anions, specific thermodynamic or kinetic data for the title compound are not presently available.
Reversible Covalent Bond Formation in Boronic Ester Networks and its Kinetic Implications
There is no specific information available in the scientific literature concerning the formation of reversible covalent bonds by this compound within boronic ester networks or the kinetic implications thereof. The ability of boronic acids to reversibly form covalent bonds with diols is a well-established principle used in the development of dynamic materials, but its application or study featuring the (2,2-Dimethylcyclopropyl) moiety has not been documented.
Cyclopropane Ring-Opening and Rearrangement Reactions
Rearrangements of (2,2-Dimethylcyclopropyl)methyl Radicals
The rearrangement of the (2,2-dimethylcyclopropyl)methyl radical, a derivative of the title compound, has been the subject of detailed kinetic studies. This radical undergoes a rapid, irreversible ring-opening reaction to form the 3,3-dimethyl-3-butenyl radical. This transformation serves as a "radical clock," a reaction with a known rate constant used to calibrate the rates of other competing radical reactions.
The kinetics of this rearrangement were determined by competition against the radical's reaction with tributyltin hydride. acs.org The rate constants for the ring-opening were measured across a range of temperatures, allowing for the determination of the Arrhenius parameters for the reaction. acs.org
The Arrhenius equation describing the rate constant (k) for this rearrangement is given by: log(k / s⁻¹) = (12.5 ± 0.4) - (6.3 ± 0.4) / (2.303 * R * T) where R is the gas constant (1.987 cal mol⁻¹ K⁻¹) and T is the temperature in Kelvin. acs.org
This equation quantifies the relationship between temperature and the rate of the cyclopropane ring opening. The activation energy for this process is relatively low, consistent with the high rate of rearrangement driven by the release of ring strain from the three-membered ring. At 50 °C, the rate constant for the rearrangement is calculated to be 2.0 x 10⁸ s⁻¹. acs.org
Kinetic Data for the Rearrangement of the (2,2-Dimethylcyclopropyl)methyl Radical
| Parameter | Value | Reference |
|---|---|---|
| Arrhenius A-factor (log A) | 12.5 ± 0.4 s⁻¹ | acs.org |
| Activation Energy (Ea) | 6.3 ± 0.4 kcal/mol | acs.org |
| Rate Constant (k) at 50 °C | 2.0 x 10⁸ s⁻¹ | acs.org |
Applications in Advanced Organic Synthesis
Building Block Utility in Multi-Step Synthetic Strategies
(2,2-Dimethylcyclopropyl)boronic acid, like other cyclopropylboronic acids, serves as a valuable building block in organic synthesis, primarily for introducing the sterically defined and conformationally constrained 2,2-dimethylcyclopropyl moiety into more complex molecules. This utility is most prominent in carbon-carbon bond-forming reactions and as a stable intermediate in sequential synthetic operations.
The construction of carbon-carbon bonds with high stereocontrol is a central goal of modern organic synthesis. While specific studies detailing the asymmetric applications of this compound are not prevalent, the closely related cyclopropylboronic acid has been successfully employed in highly enantioselective carbon-carbon bond-forming reactions. A notable example is the rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) to various electron-deficient alkenes. rsc.org
In a study by Nishimura and coworkers, a rhodium complex coordinated with a chiral diene ligand demonstrated high catalytic activity for the addition of cyclopropylboronic acid to substrates like alkenylsulfones, enones, enoates, and nitroalkenes. rsc.org This method yields the corresponding β-cyclopropyl products in high yields and with excellent enantioselectivity. This represents a significant advance, as the catalytic conjugate addition of simple alkyl groups under rhodium catalysis is often challenging due to potential β-hydride elimination. The use of a cyclopropyl (B3062369) group, which lacks β-hydrogens, circumvents this issue. rsc.org This work stands as a key example of the metal-catalyzed asymmetric conjugate addition of a cyclopropylboronic acid, providing a powerful tool for creating chiral molecules containing this valuable structural motif. rsc.org
Table 1: Summary of Rhodium-Catalyzed Asymmetric 1,4-Addition of Cyclopropylboronic Acid.
Boronic acids are highly valued as versatile intermediates in multi-step synthetic strategies. core.ac.uk Their stability, ease of handling, and broad functional group tolerance in key reactions like the Suzuki-Miyaura cross-coupling make them indispensable tools. audreyli.comresearchgate.net this compound is primarily used as an intermediate to install the 2,2-dimethylcyclopropyl group onto aromatic and heteroaromatic systems. nbinno.com
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, is the most common application for cyclopropylboronic acids. audreyli.comnih.gov This method is favored for its mild reaction conditions and compatibility with a wide array of functional groups. audreyli.com
However, the boronic acid functional group can be sensitive to many common synthetic reagents, which often necessitates its introduction late in a synthetic sequence. nih.govnih.gov To overcome this limitation, boronic acids can be protected as more robust derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.govresearchgate.net These protected forms are exceptionally stable, compatible with a wide range of reagents and even chromatography, yet can be easily deprotected under mild conditions to liberate the free boronic acid for its final transformation. nih.govresearchgate.net This strategy allows for the integration of boronic acid functionalities into complex, multi-step syntheses from simple starting materials. nih.govnih.govillinois.edu
Boronic Acid Catalysis in Organic Transformations
While this compound is principally used as a stoichiometric building block, the broader class of boronic acids, particularly arylboronic acids, has emerged as effective catalysts for a variety of organic transformations. rsc.orgresearchgate.net This catalytic activity stems from their ability to form reversible covalent bonds with hydroxyl-containing functional groups, enabling unique modes of activation. rsc.orgualberta.ca The following sections describe the general principles of boronic acid catalysis, which are primarily associated with arylboronic acids rather than alkylboronic acids like the subject of this article.
Boronic acid catalysis (BAC) provides a mild and atom-economical strategy for the direct activation of alcohols and carboxylic acids, avoiding the need for their conversion into more reactive species like halides or sulfonates. rsc.orgresearchgate.net The catalytic cycle generally involves the condensation of the boronic acid with the hydroxyl group of the substrate (an alcohol or carboxylic acid) to form a boronate ester intermediate.
This reversible interaction activates the substrate. ualberta.ca In the case of carboxylic acids, the formation of an acyloxyboronate intermediate enhances the electrophilicity of the carbonyl group, facilitating reactions such as direct amidation with amines. rsc.orgresearchgate.net For alcohols, the boronic acid catalyst can polarize the C–O bond, promoting dehydrative substitution reactions where water is the only byproduct. ualberta.caacs.org This activation can generate carbocationic intermediates that are subsequently trapped by various nucleophiles. rsc.orgresearchgate.net
Arylboronic acid catalysis is also effective in promoting cycloaddition and conjugate addition reactions, particularly with α,β-unsaturated carboxylic acids. rsc.orgresearchgate.net The mechanism involves the activation of the carboxylic acid dienophile or Michael acceptor through the formation of a covalent, hemiboronic ester intermediate. researchgate.net This association lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its reactivity toward dienes in Diels-Alder reactions or nucleophiles in conjugate additions. nih.gov This catalytic approach allows these reactions to proceed under mild conditions and circumvents the need for more traditional, and often harsher, Lewis acid catalysts. rsc.orgresearchgate.net
Boronic acids and their corresponding esters are fundamental components of dynamic covalent networks and self-healing materials due to the reversible nature of the boronic ester bond. nih.govnih.gov The kinetics of bond exchange in these networks, which dictates their macroscopic properties like viscoelasticity and self-healing capabilities, can be influenced by both internal and external catalysis. nih.govsemanticscholar.orgresearchgate.net
Internal catalysis refers to the acceleration of boronic ester hydrolysis and re-esterification by functional groups located near the diol component of the network. nih.govsemanticscholar.org For instance, proximal amide groups, often used as linkers to attach diols to a polymer backbone, have been shown to act as internal catalysts, significantly speeding up bond exchange rates. nih.govresearchgate.net
External catalysis involves the influence of solution components, such as buffering agents, on the reaction kinetics. nih.govsemanticscholar.org Anions from buffers (e.g., acetate, phosphate) can participate in the multi-step mechanism of boronic ester exchange, leading to rate acceleration. nih.govsemanticscholar.orgresearchgate.net Understanding these catalytic effects is crucial for designing dynamic materials with precisely tuned properties, as small-molecule studies may not fully capture the behavior within a complex polymer network. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for (2,2-Dimethylcyclopropyl)boronic acid Transformations
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and developing new ones. Studies have explored various activation modes and reaction pathways.
The generation of carbon-centered radicals from organoboron compounds, including boronic acids and their derivatives, has become a significant area of investigation, particularly with the rise of photoredox catalysis. researchgate.netnih.gov A dual catalytic system employing a Lewis base and a photoredox catalyst can generate carbon radicals from a wide array of alkyl boronic esters and acids. nih.gov In this process, the Lewis base is proposed to form a redox-active complex with the boronic acid (or its trimeric boroxine (B1236090) form), which can then undergo single-electron transfer upon visible-light irradiation to generate a carbon radical. nih.gov This strategy has been successfully applied to form C-C coupled products through radical addition to electron-deficient olefins in a redox-neutral manner. nih.gov
Another approach involves a visible-light-induced, energy-transfer mechanism for the oxygen-initiated deboronative generation of alkyl radicals from alkylboronic acids. rsc.org This method utilizes a tetracoordinated boron compound as an energy transfer photosensitizer under mild conditions. rsc.org These radical generation pathways are broadly applicable and provide a framework for understanding potential transformations of this compound under similar photocatalytic conditions. researchgate.netnih.govrsc.org
Energy transfer (EnT) catalysis has emerged as a powerful strategy for enabling chemical transformations under visible light. nih.gov This process allows for the formation of borylated strained ring structures, such as cyclopropanes and cyclobutanes. nih.gov In these reactions, a photocatalyst absorbs light and transfers its energy to a substrate, promoting it to an excited state where it can undergo reactions like rearrangements or cycloadditions. nih.govprinceton.edu
For instance, photorearrangements involving a boron atom have been developed using EnT catalysis to generate valuable borylated cyclopropane (B1198618) scaffolds. nih.gov Similarly, EnT has been employed in [2+2] cycloadditions to access multi-borylated cyclobutanes. nih.gov A visible-light-induced EnT mechanism has also been developed for the O2-initiated deboronative generation of alkyl radicals from alkylboronic acids, which can then participate in subsequent reactions like a Smiles rearrangement. rsc.org This protocol uses a specific tetracoordinated boron compound as the photosensitizer and proceeds under mild conditions, showcasing the potential for activating compounds like this compound through non-redox, energy transfer pathways. rsc.org
The activation of boronic acids and their derivatives can be achieved through interactions with Lewis acids or bases. A dual catalytic system using a Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) (DMAP), alongside a photoredox catalyst can activate boronic acids for radical generation. nih.gov Mechanistic studies suggest the Lewis base forms a redox-active complex with the boronic acid or its corresponding boroxine, which facilitates the single-electron transfer process. nih.gov
Furthermore, the Lewis acidity of the boron center itself plays a critical role in certain catalytic processes. For example, in the homoboroproline-catalyzed asymmetric aldol (B89426) reaction, the Lewis acidity of the boron can be tuned by in situ esterification with diols. worktribe.com This tuning is crucial for optimizing the reaction's efficiency. worktribe.com In other contexts, borane (B79455) Lewis acids have been used to activate hypervalent iodine reagents by abstracting a ligand, thereby increasing the reagent's reactivity. rsc.orgresearchgate.net These studies highlight the importance of Lewis acid-base interactions in modulating the reactivity of boron-containing compounds.
Detailed mechanistic studies have provided the first experimental evidence for a direct transmetalation pathway between gold(III)-fluoride complexes and boronic acids. acs.org This process is a key step in gold-catalyzed cross-coupling reactions. nih.govrsc.org The reactivity of Au(III)-F species with aryl boronic acids was investigated using stable, isolated difluoro- and monofluoro-gold(III) complexes. acs.orgnih.gov
The research demonstrated that a direct Au(III)-F/B transmetalation occurs, preceding the formation of Csp²–Csp² or Csp³–Csp² bonds. acs.org This reactivity appears to be unique to gold(III) fluorides among the halide series, as other alkylgold(III) halides often undergo unproductive C-X elimination instead of C-C coupling. nih.gov The presence of the Au(III)-F bond is crucial for activating the complex towards arylboronic acids. nih.gov Interestingly, while electron-rich arylboronic acids were found to be unreactive under neutral conditions, electron-deficient boronic acids underwent transmetalation efficiently. acs.org This elementary step is fundamental to the Au(I)/Au(III) catalytic cycles proposed for cross-coupling reactions. nih.govrsc.org
Kinetic Studies of Boronic Acid Reactions
Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, such as pH and substrate concentration. For boronic acids, protodeboronation is a key decomposition pathway whose kinetics have been studied in detail.
Comprehensive studies on the aqueous-organic protodeboronation of various boronic acids have revealed that cyclopropyl (B3062369) boronic acids are remarkably stable. ed.ac.ukresearchgate.net They undergo very slow protodeboronation, with half-lives greater than one week even at elevated temperatures (70 °C) and high pH (pH 12). ed.ac.ukacs.orgacs.org
The kinetics of protodeboronation are highly dependent on pH. ed.ac.ukljmu.ac.uk A detailed mechanistic model has been developed that incorporates five general pathways (k₁–k₅) to correlate the protodeboronation kinetics as a function of pH (from 1 to 13) for 18 different boronic acids, including cyclopropyl boronic acid. ed.ac.ukacs.org This model extends the classic Kuivila mechanisms, which identified specific acid-catalyzed (k₁) and base-catalyzed (k₂) pathways. ed.ac.ukljmu.ac.uk The model also accounts for additional processes such as self-/auto-catalysis and disproportionation, which can become significant when both the boronic acid and its corresponding boronate anion are present in sufficient concentrations (around the pKa of the boronic acid). ed.ac.ukresearchgate.netacs.org
The pH-rate profiles show that the rate of protodeboronation varies substantially among different types of boronic acids, with rate maxima spanning over six orders of magnitude. ed.ac.ukresearchgate.net The exceptional stability of cyclopropyl boronic acid to protodeboronation across a wide pH range is a key finding from these kinetic studies. ed.ac.ukacs.org
Factors Influencing Boronic Ester Exchange Rates and Viscoelasticity
The dynamic nature of boronic esters, including those derived from this compound, is central to their application in dynamic covalent networks and vitrimers. The rates of boronic ester exchange reactions, such as transesterification and metathesis, directly influence the viscoelastic properties of the resulting polymer networks. Several key factors govern these exchange kinetics.
The electronic properties of the substituent on the boron atom play a crucial role. Electron-withdrawing groups adjacent to the boronic ester moiety can suppress the dynamics of the exchange, leading to higher activation energies and longer relaxation times. nih.gov Conversely, electron-donating groups tend to accelerate these exchange reactions. nih.gov The structure of the diol component is also significant; stable five- or six-membered cyclic esters (dioxaborolanes and dioxaborinanes, respectively) are typically formed with 1,2- and 1,3-diols. nih.gov The stability of these rings affects the equilibrium and rate of exchange.
Temperature is a primary determinant of exchange kinetics and, consequently, viscoelastic behavior. For vitrimers, a class of materials that can change their topology through associative exchange reactions, a key parameter is the topology freezing transition temperature (Tv). Below Tv, the bond exchange is extremely slow, and the material behaves like a classic thermoset. Above Tv, the network rearranges, allowing the material to flow, be reprocessed, or exhibit self-healing properties. researchgate.net The viscosity in this region typically follows an Arrhenius law. researchgate.net The activation energy (Ea) for the metathesis of boronic esters can be relatively low; for example, an Ea of ~15.9 kJ/mol was determined for a model system, indicating rapid exchange kinetics. nih.gov
Table 1: Factors Affecting Boronic Ester Exchange Rates and Viscoelasticity
| Factor | Effect on Exchange Rate | Impact on Viscoelastic Properties | Reference |
|---|---|---|---|
| Substituent on Boron | Electron-withdrawing groups decrease the rate; electron-donating groups increase the rate. | Modulates relaxation time, activation energy, and mechanical strength. | nih.gov |
| Temperature | Rate increases with temperature, following the Arrhenius law above Tv. | Controls the transition from a solid-like thermoset to a viscoelastic liquid. | researchgate.net |
| Catalysts (e.g., free diols) | Significantly increases the rate of exchange reactions. | Lowers the activation energy for network rearrangement, facilitating reprocessing at lower temperatures. | researchgate.net |
| Intramolecular Coordination (e.g., B-N dative bond) | Generally stabilizes the boronic ester, potentially slowing the exchange rate. | Enhances thermal and mechanical stability of the polymer network. | mdpi.com |
| Diol Structure | Formation of stable 5- or 6-membered rings influences the exchange equilibrium. | Affects cross-link density and stability, influencing material stiffness and durability. | nih.gov |
Kinetic Analysis of Boronic Acid-Directed Asymmetric Catalysis
Kinetic analysis is a powerful tool for elucidating the mechanisms of complex chemical transformations, and it has been instrumental in understanding the role of boronic acids in asymmetric catalysis. nih.govnih.gov In many such reactions, boronic acids like this compound are not merely reagents but act as directing groups by forming boronic acid monoester intermediates in situ with a substrate, often an alcohol. nih.govescholarship.org This strategy has been successfully employed in chiral phosphoric acid-catalyzed reactions, where the boronic ester directs the approach of a reagent, enabling high levels of enantioselectivity. nih.govescholarship.org
Kinetic studies of these systems can reveal the catalytically relevant species and the rate-determining steps. For example, in the kinetic resolution of para-quinols, investigations showed that the reaction's rate and enantioselectivity were highly dependent on the structure of the boronic acid used. nih.gov The use of 1-naphthylboronic acid, for instance, resulted in a significant increase in selectivity compared to other arylboronic acids. nih.gov Furthermore, it was discovered that employing the corresponding boroxine (the trimeric anhydride (B1165640) of the boronic acid) could decrease reaction times and further improve the selectivity factor. nih.gov This suggests that the equilibrium between the boronic acid, boroxine, and the active substrate-boronic ester intermediate is crucial to the catalytic cycle.
A proposed mechanism based on kinetic and computational data often involves the formation of a complex between the substrate's boronic ester and the chiral catalyst. nih.gov Kinetic analysis can help to identify potential catalyst inhibition by the boronic acid or uncover background reactions that may lower enantioselectivity. nih.gov For a compound such as this compound, its unique aliphatic and sterically hindered nature would be expected to influence the kinetics of esterification with the substrate, the stability of the directing-group complex, and ultimately the efficiency and selectivity of the asymmetric transformation. Probing the reaction rates under varying concentrations of the catalyst, substrate, and boronic acid allows for the determination of the reaction order with respect to each component, providing deep mechanistic insight. escholarship.orgchemsoc.org.cn
Table 2: Key Insights from Kinetic Analysis of Boronic Acid-Directed Catalysis
| Kinetic Observation | Mechanistic Implication | Reference |
|---|---|---|
| Dependence of rate and enantioselectivity on boronic acid structure. | The boronic acid is involved in the enantio-determining step, likely through the formation of a directing group. | nih.gov |
| Increased rate and selectivity with boroxines vs. boronic acids. | The equilibrium for substrate esterification is affected; boroxines can be more efficient esterifying agents. | nih.gov |
| Non-linear relationship between catalyst enantiopurity and product enantioselectivity. | Suggests the formation of dimeric or aggregated catalyst species, where heterochiral and homochiral aggregates have different activities. | nih.gov |
| Saturation kinetics observed with respect to the substrate. | Indicates the formation of a catalyst-substrate complex prior to the rate-determining step. | escholarship.org |
Theoretical Approaches and Computational Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the mechanisms of complex organic reactions at the molecular level. osti.gov This computational method allows for the detailed exploration of potential energy surfaces, providing insights into reaction pathways, the structures of transient intermediates, and the geometries of transition states. pku.edu.cn For reactions involving this compound, DFT can be employed to understand its reactivity, its role in catalysis, and the stability of its derivatives.
The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. osti.gov A wide array of functionals, such as B3LYP, M06, and ωB97X-D, have been developed, each with varying degrees of success in describing different types of chemical interactions (e.g., non-covalent interactions, bond-breaking/forming processes). osti.govmdpi.com Studies have shown that for complex, multi-step organic reactions, many density functionals can lead to significant errors or even qualitatively incorrect descriptions of the reaction mechanism. osti.gov Therefore, careful benchmarking against experimental data or higher-level theoretical methods is often necessary to select an appropriate functional for the system under investigation.
In the context of this compound, DFT could be used to:
Model Catalytic Cycles: Elucidate the step-by-step mechanism of a reaction catalyzed by a complex involving the boronic acid, calculating the free energy profile to identify the rate-determining step. nih.gov
Investigate Reaction Intermediates: Determine the structure and stability of key intermediates, such as the boronic ester formed between the acid and a substrate, or zwitterionic intermediates in cycloaddition reactions. pku.edu.cn
Predict Regio- and Stereoselectivity: Calculate the activation barriers for different possible reaction pathways leading to various isomers, thereby predicting the major product of a reaction.
Table 3: Selected DFT Functionals and Their Applications in Organic Chemistry
| DFT Functional | Description | Typical Application | Reference |
|---|---|---|---|
| B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. | General-purpose functional for geometries, frequencies, and reaction energies. | mdpi.comnih.gov |
| M06-2X | High-exchange hybrid meta-GGA functional. | Good for thermochemistry, kinetics, and non-covalent interactions. Often performs well for main-group chemistry. | osti.gov |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Excellent for systems where long-range interactions and dispersion forces are important. | osti.gov |
| MPWB1K | Hybrid meta-GGA functional specifically parameterized for kinetics. | Optimized for calculating reaction barrier heights and activation energies. | mdpi.com |
Ab Initio Molecular Orbital Calculations of Radical Ring Opening Processes
The cyclopropylcarbinyl radical is a classic system in physical organic chemistry, known for its extremely rapid ring-opening rearrangement to the homoallylic radical. This process serves as a widely used "radical clock". The presence of a (2,2-Dimethylcyclopropyl) group in a molecule provides a potential precursor to a substituted cyclopropylcarbinyl radical. Understanding the kinetics of this ring-opening is crucial for predicting the fate of such radical intermediates in chemical reactions.
Ab initio molecular orbital calculations provide a robust theoretical framework for studying such processes without empirical parameterization. wayne.edu High levels of theory, such as the G2 level, have been shown to calculate the barrier height and heat of reaction for the parent cyclopropylcarbinyl radical ring opening in good agreement with experimental values. wayne.edu
For substituted systems, such as the 2,2-dimethylcyclopropylcarbinyl radical, computational studies using methods like UMP2 and PMP2 with the 6-31G* basis set can predict the effect of the methyl groups on the reaction kinetics. wayne.edu Key findings from studies on related substituted radicals indicate that:
Steric Interactions are Dominant: The trends in the kinetics of ring opening for substituted cyclopropylcarbinyl radicals are primarily explained by steric interactions in the transition state. wayne.edu
Table 4: Calculated Barrier Heights for Cyclopropylcarbinyl Radical Ring Opening
| Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|
| G2 Level of Theory | Agrees well with experimental data for the parent radical. | wayne.edu |
| PMP2/6-31G | Provides useful relative rate constants for substituted radicals. | wayne.edu |
| UHF/6-31G | Can predict relative rates, though less accurate for absolute barriers. | wayne.edu |
| UHF/STO-3G (partial optimization) | 21.6 (An early, lower-level calculation). | wayne.edu |
Predictive Modeling of Reactivity and Selectivity in Boron-Containing Systems
Building upon the foundation of DFT and ab initio calculations, predictive modeling seeks to establish reliable computational protocols and conceptual frameworks for forecasting the chemical behavior of molecules. For boron-containing systems like this compound, this involves predicting their reactivity in various transformations and the selectivity (chemo-, regio-, stereo-) of their reactions.
One powerful approach is "conceptual DFT," which uses descriptors derived from electron density to rationalize and predict chemical reactivity. mdpi.com Key descriptors include:
Fukui Functions (f(r)): These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. mdpi.com
Electrophilicity Index (ω): This global descriptor quantifies the electrophilic character of a molecule, allowing for the classification of reagents as electrophiles or nucleophiles on a single scale. It can be used to predict the feasibility of polar reactions. mdpi.com
For this compound, these descriptors could predict how it would interact with other reagents. For example, the vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acidic center, a feature that would be captured by these computational models.
Predictive modeling also involves the development of more comprehensive computational strategies. This can mean establishing standardized protocols that have been shown to reliably predict reaction outcomes for a specific class of reactions. However, the complexity of many organic reactions, which can involve multiple competing pathways and intermediates of a different chemical nature, presents a significant challenge. osti.gov The accuracy of predictions is highly dependent on the ability of the chosen computational method to provide a balanced description of all relevant stationary points on the potential energy surface. As computational power increases and theoretical methods improve, the goal is to move towards a truly predictive understanding of reactivity and selectivity for any given boron-containing system.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes to Highly Substituted Cyclopropyl (B3062369) Boronic Acids
While methods for the synthesis of the parent (2,2-dimethylcyclopropyl)boronic acid exist, the development of efficient, scalable, and sustainable routes to a wider array of highly substituted analogs remains a significant challenge. Current research efforts are focused on overcoming the limitations of traditional methods, which often involve multiple steps, harsh reaction conditions, and the generation of stoichiometric waste.
One promising approach involves the one-pot, three-step synthesis of complex cyclopropyl boronic acid pinacol (B44631) esters from readily available propargylic silyl (B83357) ethers. This method utilizes a Schwartz's reagent-catalyzed hydroboration, followed by a Lewis acid-mediated cyclization, offering access to a diverse range of aromatic, aliphatic, quaternary, and spiro-substituted cyclopropyl boronic esters. strath.ac.ukacs.org Another innovative strategy is the 1,2-metallate rearrangement of a boron ate-complex, which allows for the synthesis of densely functionalized β-selenocyclopropylboronic esters from tribromocyclopropane. rsc.org This transformation proceeds through a stereospecific rearrangement triggered by an electrophile, opening avenues for the creation of complex cyclopropanes.
Future advancements in this area will likely focus on the development of catalytic asymmetric methods to control the stereochemistry of polysubstituted cyclopropane (B1198618) rings. Furthermore, the exploration of biocatalytic and photocatalytic approaches could lead to more environmentally benign synthetic pathways. rsc.org The development of such methods will be crucial for accessing novel cyclopropyl boronic acid building blocks for applications in medicinal chemistry and materials science.
Exploration of New Catalytic Cycles and Transformations for this compound
Beyond their well-established role in Suzuki-Miyaura cross-coupling reactions, there is a growing interest in exploring new catalytic applications for this compound and its derivatives. researchgate.net The ability of boronic acids to act as catalysts in their own right is an area of significant potential. rsc.org Boronic acid catalysis can facilitate a variety of organic transformations, including dehydrative condensations to form amides and esters, by activating carboxylic acids and alcohols under mild conditions. rsc.orgnih.gov
The unique electronic properties of the cyclopropyl group, combined with the Lewis acidity of the boronic acid moiety, could be harnessed to develop novel catalytic cycles. For instance, this compound could potentially catalyze Friedel-Crafts-type reactions or conjugate additions. rsc.org Furthermore, the formation of tetrahedral adducts with diols and other nucleophiles could be exploited to modulate their reactivity in catalytic processes. rsc.org
A key area of future research will be the design of bifunctional catalysts that incorporate a cyclopropyl boronic acid moiety alongside another catalytic group. Such systems could enable tandem reactions and provide enhanced levels of stereocontrol. The exploration of cooperative catalysis, where this compound works in concert with a transition metal or another organocatalyst, is also a promising avenue for discovering new transformations. nih.gov
Advanced Mechanistic Insights through In Situ Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new reactions and the optimization of existing processes. The application of advanced analytical techniques, such as in situ spectroscopy, can provide real-time information on the formation and consumption of intermediates, as well as the identification of catalyst deactivation pathways. nih.govnih.gov For example, NMR spectroscopy has been instrumental in elucidating the mechanisms of protodeboronation, a common side reaction in Suzuki-Miyaura couplings. nih.govnih.govacs.org
Computational chemistry offers a powerful complementary tool for investigating reaction mechanisms at the molecular level. researchgate.net Density Functional Theory (DFT) calculations can be used to model transition states, calculate reaction energy profiles, and predict the stereochemical outcome of reactions. rsc.org Such studies can provide valuable insights into the role of the cyclopropyl group in influencing reactivity and selectivity. For instance, computational modeling has been successfully employed to understand the mechanism of the Chan-Lam amination, a copper-catalyzed C-N bond-forming reaction that utilizes boronic acids. organic-chemistry.org
The integration of in situ spectroscopic data with advanced computational models will be crucial for developing a comprehensive understanding of the catalytic cycles and transformations involving this compound. This knowledge will enable the development of more efficient and selective catalysts and reaction conditions.
Integration with Flow Chemistry and High-Throughput Synthesis for Boronic Acid Discovery
The integration of flow chemistry and high-throughput synthesis techniques is set to revolutionize the discovery and development of new boronic acids and their applications. organic-chemistry.orgacs.orgresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to rapidly screen a wide range of reaction parameters. organic-chemistry.orgresearchgate.net The synthesis of boronic acids via lithiation-borylation has been successfully demonstrated in a flow regime, allowing for the safe handling of unstable organolithium intermediates and rapid scale-up. acs.orgresearchgate.net This approach can significantly accelerate the synthesis of libraries of substituted cyclopropyl boronic acids for screening in various applications.
High-throughput screening (HTS) methods are essential for rapidly evaluating the biological activity or catalytic performance of large compound libraries. nih.govacs.orgnih.gov The development of robust analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), is crucial for the high-throughput analysis of boronic acids and their reaction products. rsc.org Furthermore, acoustic dispensing technology can be used to perform reactions on a nanomole scale, enabling the rapid synthesis and screening of large libraries of boronic acid derivatives. nih.govox.ac.uk
The combination of flow chemistry for library synthesis and HTS for activity screening will create a powerful platform for the discovery of novel cyclopropyl boronic acids with desired properties. This integrated approach will accelerate the identification of new drug candidates, catalysts, and materials based on the this compound scaffold.
Q & A
Basic: What are the optimal synthetic routes for preparing (2,2-Dimethylcyclopropyl)boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be approached via cyclopropane ring formation followed by boronation. Key steps include:
- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons-Smith) to generate the dimethylcyclopropane core. Substituent steric effects must be minimized to avoid ring strain .
- Boronation : Employ Miyaura borylation with bis(pinacolato)diboron under palladium catalysis. Reaction temperature (60–80°C) and solvent polarity (THF or dioxane) significantly affect yields. Purification via recrystallization or column chromatography ensures >95% purity .
- Critical Factors : Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen). Protodeboronation side reactions can be mitigated by adjusting pH (neutral to slightly acidic conditions) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and boronic acid resonance (δ ~7 ppm for aryl-B(OH)₂) .
- FT-IR : Identify B-O stretches (1340–1310 cm⁻¹) and O-H bonds (3200–3400 cm⁻¹) .
- HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI-MS) detects [M+H]⁺ or [M+Na]⁺ adducts .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset >200°C) under nitrogen to guide storage conditions .
Advanced: How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what strategies mitigate cyclopropane ring strain during catalysis?
Methodological Answer:
- Substrate Design : Pair with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ or SPhos ligands to enhance reactivity. Steric hindrance from the cyclopropane requires bulky ligands (e.g., XPhos) to prevent β-hydride elimination .
- Reaction Optimization : Use aqueous Na₂CO₃ as a base in DME at 80°C. Microwave-assisted synthesis reduces reaction time (20–30 min) while maintaining yields (~70–85%) .
- Ring Strain Mitigation : Pre-functionalize the cyclopropane with electron-withdrawing groups (e.g., esters) to stabilize the transition state .
Advanced: What computational approaches predict the binding affinity of this compound to biological targets, and how can molecular dynamics simulations optimize its use in drug design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). The cyclopropane’s rigidity enhances binding entropy by reducing conformational flexibility .
- Molecular Dynamics (MD) : Simulate solvated systems (explicit water) for 100 ns to assess stability of boronate ester formation with serine residues. AMBER force fields parameterize boron interactions .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity (IC₅₀) to guide structural modifications .
Advanced: What role does the cyclopropane ring play in the thermal stability of this compound, and how does it compare to other boronic acids in flame-retardant applications?
Methodological Answer:
- Thermal Stability : The cyclopropane ring increases rigidity, raising decomposition onset temperatures (TGA: ~250°C vs. ~180°C for phenylboronic acids). Char formation at 500°C suggests potential as a flame retardant .
- Comparative Analysis : Pyrolytic degradation pathways (analyzed via GC-MS) show cyclopropane-derived boronic acids release fewer toxic volatiles (e.g., benzene) compared to aliphatic analogs .
- Synergistic Additives : Combine with phosphorus-based compounds (e.g., triphenyl phosphate) to enhance flame-retardant efficiency (UL-94 V0 rating achievable) .
Advanced: How can this compound be incorporated into polymers, and what protective strategies prevent boronic acid degradation during polymerization?
Methodological Answer:
- Monomer Design : Synthesize boronate esters (e.g., pinacol-protected derivatives) to stabilize the boronic acid during radical polymerization. Deprotection post-polymerization restores reactivity .
- Copolymerization : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with styrene or acrylates. Feed ratios (1:10 boronic acid:monomer) balance functionality and processability .
- Stabilization Strategies : Add antioxidants (e.g., BHT) to prevent oxidative deboronation. Store polymers under anhydrous conditions to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
